Methyl [3,4'-bipyridine]-6-carboxylate
Description
Contextualizing Bipyridine Derivatives within Contemporary Chemical Science
Bipyridine and its derivatives are a class of organic compounds that serve as fundamental building blocks in a multitude of scientific disciplines. mdpi.comresearchgate.net Their defining feature is a molecular structure composed of two interconnected pyridine (B92270) rings. The isomers of bipyridine, distinguished by the attachment points of the two rings, exhibit distinct chemical and physical properties.
These compounds are of immense interest due to their versatile role as ligands in coordination chemistry. The nitrogen atoms in the pyridine rings possess lone pairs of electrons that can readily coordinate with metal ions, forming stable metal complexes. semanticscholar.org This chelating ability is central to their application in catalysis, materials science, and photochemistry. mdpi.comresearchgate.net The development of new synthetic methodologies, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, and Negishi couplings), has significantly advanced the ability of chemists to create a vast array of bipyridine structures with diverse substitution patterns. mdpi.comorgsyn.org
The Significance of Functionalized Bipyridines, including Carboxylate-Substituted Analogs, for Diverse Chemical Applications
The true versatility of bipyridines is unlocked through functionalization—the attachment of various chemical groups to the bipyridine core. These functional groups can fine-tune the electronic properties, solubility, and steric characteristics of the molecule, thereby influencing the properties of their resulting metal complexes.
Carboxylate-substituted bipyridines, such as Methyl [3,4'-bipyridine]-6-carboxylate, are of particular importance. The introduction of a carboxylate or ester group provides an additional coordination site, allowing for the formation of more complex and robust coordination polymers and metal-organic frameworks (MOFs). rsc.orgpsu.edu These materials have shown promise in applications such as gas storage, catalysis, and as luminescent sensors. researchgate.net The carboxylate group can also influence the photophysical properties of the bipyridine ligand and its metal complexes, a key aspect in the development of photosensitizers and light-emitting materials. scispace.com
The specific isomer, [3,4'-bipyridine], dictates a non-symmetrical geometry, which can lead to unique coordination environments and potentially novel catalytic activities compared to the more common 2,2'- or 4,4'-bipyridine (B149096) isomers. The methyl ester functionality in this compound offers a site for further chemical modification, for instance, through hydrolysis to the corresponding carboxylic acid, enabling linkage to other molecules or surfaces.
Research Objectives and Scope Pertaining to this compound Studies
While specific research exclusively focused on this compound is not extensively documented in publicly available literature, the study of this and similar molecules is guided by several key research objectives. A primary goal is the development of efficient and selective synthetic routes to access this particular isomer. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling between a suitably substituted pyridineboronic acid and a pyridine halide, represent a probable and powerful strategy. researchgate.netorganic-chemistry.org
A second major objective is the detailed characterization of the compound's physicochemical properties. This includes a thorough analysis of its spectroscopic data to confirm its structure and understand its electronic characteristics. The table below outlines the types of data that would be crucial in such a study.
Physicochemical and Spectroscopic Characterization Data for Functionalized Bipyridines
| Property | Description | Significance in Research |
| Molecular Formula | The elemental composition of the molecule. For this compound, this would be C12H10N2O2. | Confirms the identity and molar mass of the synthesized compound. |
| Molecular Weight | The mass of one mole of the compound. | Essential for stoichiometric calculations in subsequent reactions and for mass spectrometry analysis. |
| Melting Point | The temperature at which the solid compound transitions to a liquid. | A key indicator of purity. |
| ¹H NMR Spectroscopy | Provides information about the number and chemical environment of hydrogen atoms in the molecule. | Crucial for confirming the connectivity of atoms and the isomeric purity of the bipyridine core. |
| ¹³C NMR Spectroscopy | Provides information about the carbon skeleton of the molecule. | Complements ¹H NMR data for unambiguous structure elucidation. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups based on their vibrational frequencies, such as the C=O stretch of the ester. | Confirms the presence of the methyl carboxylate group and the aromatic pyridine rings. |
| Mass Spectrometry (MS) | Determines the precise mass of the molecule and can provide information about its fragmentation pattern. | Confirms the molecular weight and can offer further structural clues. |
| UV-Visible Spectroscopy | Measures the absorption of light in the ultraviolet and visible regions, providing insight into the electronic transitions of the molecule. | Helps to understand the photophysical properties and potential applications in areas like photosensitization. |
A third and overarching research objective is to explore the utility of this compound as a ligand in coordination chemistry. This involves synthesizing and characterizing its metal complexes and evaluating their potential in catalysis, materials science, or as functional materials with specific optical or electronic properties. The unique steric and electronic profile of this ligand could lead to the formation of novel coordination architectures with interesting and potentially useful characteristics.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H10N2O2 |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
methyl 5-pyridin-4-ylpyridine-2-carboxylate |
InChI |
InChI=1S/C12H10N2O2/c1-16-12(15)11-3-2-10(8-14-11)9-4-6-13-7-5-9/h2-8H,1H3 |
InChI Key |
JZAXXAWDXUEUTN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)C2=CC=NC=C2 |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization of Methyl 3,4 Bipyridine 6 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. For Methyl [3,4'-bipyridine]-6-carboxylate, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its atomic connectivity and chemical environment.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Bipyridine Derivatives
The ¹H NMR spectrum provides information on the chemical environment of protons within a molecule. In bipyridine derivatives, the aromatic protons typically resonate in the downfield region, generally between 7.0 and 9.5 ppm, due to the deshielding effect of the aromatic rings and the electronegative nitrogen atoms. researchgate.netrsc.org The exact chemical shifts and coupling patterns are highly sensitive to the substitution pattern on the pyridine (B92270) rings.
For this compound, the protons on the two pyridine rings would exhibit distinct signals. The protons on the pyridine ring bearing the methyl carboxylate group are expected to be influenced by the electron-withdrawing nature of this substituent. The proton ortho to the carboxylate group would likely appear at a lower field. The protons on the second pyridine ring would show a pattern characteristic of a 4-substituted pyridine. The methyl protons of the ester group would appear as a sharp singlet in the upfield region, typically around 3.8-4.0 ppm. rsc.org
Expected ¹H NMR Chemical Shift Ranges for this compound
| Proton Position | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Pyridine Ring 1 Protons | 7.5 - 9.2 | Doublet, Triplet, or Multiplet |
| Pyridine Ring 2 Protons | 7.3 - 8.8 | Doublet, Multiplet |
| Methyl Protons (-OCH₃) | 3.8 - 4.0 | Singlet |
Note: The expected chemical shifts are based on data from analogous bipyridine structures and may vary depending on the solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in bipyridine derivatives are also sensitive to the positions of the nitrogen atoms and substituents. chemicalbook.comchemicalbook.com Aromatic carbons in bipyridines typically resonate in the range of 120-155 ppm. rsc.org The carbon atom of the carbonyl group in the methyl ester is expected to appear significantly downfield, generally in the region of 160-170 ppm. The carbon of the methyl group will be found in the upfield region, typically around 50-55 ppm.
Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Position | Expected Chemical Shift (δ, ppm) |
| Pyridine Ring Carbons | 120 - 155 |
| Carbonyl Carbon (-C=O) | 160 - 170 |
| Methyl Carbon (-OCH₃) | 50 - 55 |
Note: The expected chemical shifts are based on data from analogous bipyridine structures and may vary depending on the solvent and experimental conditions.
Two-Dimensional NMR Techniques (e.g., HMQC) for Complex Structural Assignment
Two-dimensional (2D) NMR techniques are crucial for assigning the signals in complex molecules like this compound. The Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiment is particularly useful as it correlates proton signals with the carbon atoms to which they are directly attached. youtube.comcolumbia.edu This one-bond correlation is invaluable for unambiguously assigning the proton and carbon signals of the two distinct pyridine rings. libretexts.org
By analyzing the cross-peaks in the HMQC spectrum, each proton signal can be directly linked to its corresponding carbon signal, confirming the connectivity within the molecule and aiding in the definitive assignment of the ¹H and ¹³C NMR spectra. For instance, the singlet corresponding to the methyl protons would show a correlation to the methyl carbon signal, while the aromatic protons would correlate to their respective aromatic carbon atoms.
Mass Spectrometry for Molecular Identification and Fragmentation Pathways
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation analysis.
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)
MALDI-MS is a soft ionization technique that is well-suited for the analysis of organic molecules. nih.govmdpi.com In a MALDI-MS experiment of this compound, the molecule is expected to be detected primarily as the protonated molecular ion [M+H]⁺. The high-resolution mass measurement of this ion would allow for the determination of the elemental formula. Depending on the laser intensity, some fragmentation may be observed, providing structural information. Potential fragmentation pathways could include the loss of the methyl group (CH₃) or the entire methoxycarbonyl group (COOCH₃).
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is another soft ionization technique that is commonly used for the analysis of polar and ionic compounds. rsc.orgrsc.org For this compound, ESI-MS in positive ion mode would readily produce the protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments can be performed on this ion to induce fragmentation and elucidate the structure. ekb.eg
Common fragmentation pathways in ESI-MS/MS for a compound of this nature would involve the cleavage of the ester group, leading to the loss of methanol (B129727) (CH₃OH) or the methoxycarbonyl radical (•COOCH₃). libretexts.org Cleavage of the bond between the two pyridine rings is also a possible fragmentation pathway, which would yield fragment ions corresponding to the individual substituted pyridine rings. This fragmentation data provides valuable confirmation of the compound's structure.
Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z (Monoisotopic) | Technique |
| [M+H]⁺ | 215.0815 | ESI-MS, MALDI-MS |
| [M-OCH₃]⁺ | 184.0658 | ESI-MS/MS, MALDI-MS |
| [M-COOCH₃]⁺ | 156.0682 | ESI-MS/MS, MALDI-MS |
Note: The expected m/z values are calculated based on the chemical formula C₁₂H₁₀N₂O₂.
Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum is a plot of infrared absorption versus wavenumber. For this compound, the FTIR spectrum reveals key vibrational modes characteristic of its constituent functional groups.
The spectrum is expected to exhibit distinct peaks corresponding to the stretching and bending vibrations of the bipyridine rings and the methyl carboxylate group. The C=O stretching vibration of the ester group typically appears as a strong absorption band in the region of 1700-1750 cm⁻¹. The C-O stretching vibrations of the ester will also be present, usually in the 1200-1300 cm⁻¹ range.
The aromatic C=C and C=N stretching vibrations of the bipyridine core are expected to produce a series of bands in the 1400-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic rings and the methyl group are anticipated to be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The out-of-plane C-H bending vibrations can provide information about the substitution pattern on the pyridine rings.
Table 1: Expected FTIR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O (Ester) | Stretching | 1700 - 1750 |
| C-O (Ester) | Stretching | 1200 - 1300 |
| C=C / C=N (Aromatic) | Stretching | 1400 - 1600 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Methyl) | Stretching | 2850 - 2960 |
Electronic Spectroscopy for Understanding Electronic Structure and Coordination Insights
Electronic spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. This technique is particularly useful for conjugated systems like bipyridines, providing insights into their electronic structure and potential for metal coordination.
Ultraviolet-Visible (UV-Vis) Spectroscopy of Bipyridine Systems
The UV-Vis absorption spectrum of this compound is expected to be dominated by π → π* transitions within the bipyridine system. Bipyridine and its derivatives typically exhibit intense absorption bands in the UV region. For instance, unsubstituted bipyridine shows a strong absorption around 280 nm. The presence of the carboxylate group and the specific 3,4'-linkage in Methyl [3,a4'-bipyridine]-6-carboxylate will influence the energy of these transitions.
The spectrum will likely display multiple absorption bands. High-energy bands corresponding to π → π* transitions are expected below 300 nm. The conjugation between the two pyridine rings, as well as the electronic influence of the methyl carboxylate group, can lead to shifts in the absorption maxima and changes in molar absorptivity compared to simpler pyridines. Solvatochromic effects, where the absorption maxima shift with solvent polarity, can also be observed and provide information about the nature of the electronic transitions. In some cases, n → π* transitions, which are typically weaker, may be observed as shoulders on the main absorption bands.
Table 2: Expected UV-Vis Absorption Maxima for Bipyridine Systems
| Transition Type | Expected Wavelength Range (nm) |
| π → π | 230 - 300 |
| n → π | > 300 |
Transient IR Spectroscopy for Elucidating Reaction Intermediates
Transient Infrared (IR) spectroscopy is a sophisticated technique used to study the structure and dynamics of short-lived chemical species, such as excited states and reaction intermediates. epa.govnih.gov In the context of this compound, this technique could be employed to investigate its behavior upon photoexcitation, particularly when complexed with a metal center. epa.govnih.gov
For instance, in ruthenium-bipyridyl complexes, transient IR has been used to probe the changes in vibrational frequencies upon formation of a metal-to-ligand charge transfer (MLCT) excited state. nih.gov Upon excitation, an electron is transferred from the metal to the bipyridine ligand, creating a radical anion. This change in electron density on the ligand would alter the bond strengths and, consequently, the IR absorption frequencies. For this compound, a shift in the C=O and the bipyridine ring vibrational modes would be expected in the transient IR spectrum of its metal complexes, providing direct evidence of the excited state's electronic structure and the localization of the transferred electron.
Other Advanced Characterization Techniques for Comprehensive Analysis
To unequivocally confirm the elemental composition and purity of this compound, elemental analysis is an indispensable technique.
Elemental Analysis (CHN)
Elemental analysis, specifically CHN analysis, determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula (C₁₂H₁₀N₂O₂). A close agreement between the found and calculated values provides strong evidence for the compound's identity and purity.
Table 3: Theoretical Elemental Composition of this compound (C₁₂H₁₀N₂O₂)
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |
| Carbon (C) | 12.011 | 12 | 144.132 | 67.28% |
| Hydrogen (H) | 1.008 | 10 | 10.080 | 4.71% |
| Nitrogen (N) | 14.007 | 2 | 28.014 | 13.08% |
| Oxygen (O) | 15.999 | 2 | 31.998 | 14.94% |
| Total | 214.224 | 100.00% |
Conductometry for Solution Behavior Studies
Conductometry is a key analytical method for investigating the behavior of a compound in solution, providing insights into its electrolytic nature. While specific conductometry studies on this compound are not extensively documented in publicly available literature, its solution behavior can be inferred from the known properties of bipyridine derivatives and their metal complexes.
Bipyridine compounds, such as 2,2'-bipyridine (B1663995), are known to form conductive solutions, especially when they form complexes with metal ions. uobabylon.edu.iq The conductivity of these solutions is influenced by factors such as the solvent, temperature, and the concentration of the dissolved species. In the case of this compound, the presence of the nitrogen atoms in the bipyridine rings allows for protonation in acidic media or coordination to metal ions, which would result in the formation of charged species capable of conducting electricity.
Table 1: Inferred Conductometric Properties of this compound in Solution
| Parameter | Expected Behavior | Rationale |
| Molar Conductivity (Λm) | Low in pure aprotic solvents (e.g., acetonitrile, DMF). Increases with the addition of a proton source or metal salts. | The neutral molecule is a weak electrolyte. Protonation of the pyridine nitrogens or coordination to a metal cation generates ionic species that increase conductivity. |
| Limiting Molar Conductivity (Λ°m) | Dependent on the specific ions formed in solution (e.g., protonated bipyridine, metal complex cation, and counter-ion). | Reflects the maximum molar conductivity at infinite dilution, determined by the migratory speeds of the constituent ions. |
| Association Constant (KA) | Expected to be significant in solvents of low dielectric constant, indicating the formation of ion pairs. | The electrostatic attraction between the cationic bipyridine species and its counter-ion would lead to the formation of non-conducting or poorly-conducting ion pairs. |
Electron Spin Resonance (EPR) Spectroscopy for Radical Species Detection
Electron Spin Resonance (EPR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that is exclusively sensitive to species with unpaired electrons, such as free radicals. youtube.comyoutube.com While this compound is a diamagnetic molecule (possessing no unpaired electrons) and therefore EPR-silent in its ground state, EPR spectroscopy is an invaluable tool for detecting and characterizing any potential radical intermediates that may form during chemical reactions.
The bipyridine moiety can be involved in single-electron transfer (SET) processes, leading to the formation of radical cations or radical anions. mdpi.com For instance, reduction of the bipyridine system can lead to the formation of a radical anion where the unpaired electron is delocalized over the two pyridine rings. Similarly, oxidation can generate a radical cation. The presence of the methyl carboxylate group, an electron-withdrawing group, would influence the stability and electronic distribution of these radical species.
EPR spectroscopy can provide detailed information about the electronic structure of these radicals through the analysis of the g-factor and hyperfine coupling constants. The hyperfine coupling arises from the interaction of the unpaired electron with magnetic nuclei in the molecule, such as ¹H and ¹⁴N. researchgate.net The resulting splitting pattern in the EPR spectrum can be used to map the spin density distribution within the radical, providing crucial insights into its structure and reactivity. rsc.org The detection of such transient species is often critical for elucidating reaction mechanisms. acs.orgdiva-portal.org
Table 2: Predicted EPR Spectroscopic Parameters for a Hypothetical Radical Cation of this compound
| Parameter | Predicted Value/Information | Significance |
| g-factor | Close to the free electron value (~2.0023), with slight deviations due to spin-orbit coupling. | The exact g-value can help in identifying the type of radical (e.g., carbon-centered vs. nitrogen-centered). |
| Hyperfine Coupling Constants (a) | Multiple couplings expected from the nitrogen nuclei (¹⁴N, I=1) and the various protons (¹H, I=1/2) on the bipyridine rings and the methyl group. | The magnitude of the coupling constants is proportional to the spin density at the respective nucleus, allowing for a detailed mapping of the unpaired electron's distribution. The nitrogen hyperfine couplings would be particularly informative about the localization of the radical on the heterocyclic rings. researchgate.netu-tokyo.ac.jp |
| Linewidth | Dependent on the solvent, temperature, and any dynamic processes occurring. | Can provide information on the rate of electron transfer and other dynamic phenomena. |
X-ray Diffraction (Single Crystal and Powder) for Solid-State Structural Determination
X-ray diffraction (XRD) is the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This includes both single-crystal XRD for precise molecular structure elucidation and powder XRD (PXRD) for phase identification and analysis of polycrystalline materials. lbl.gov
Single-Crystal X-ray Diffraction
While a specific single-crystal structure of this compound has not been reported in the reviewed literature, the structures of closely related compounds provide a strong basis for predicting its solid-state conformation. For instance, the single-crystal structure of 4,4′-bipyridine-2-carboxylic acid and its synthetic intermediate, 2-methyl-4,4′-bipyridine, have been determined. rsc.org These studies reveal key structural features of the bipyridine framework, such as the dihedral angle between the two pyridine rings, which is a result of a balance between conjugative effects (favoring planarity) and steric hindrance.
In the solid state, this compound is expected to exhibit a non-planar conformation. The molecular packing will be dictated by a combination of intermolecular interactions, including hydrogen bonds (if co-crystallized with a suitable donor), π-π stacking interactions between the aromatic rings, and dipole-dipole interactions involving the ester group. The crystal structure of a related compound, Methyl 4,6-dichloropyridine-3-carboxylate, shows the involvement of the ester group in weak C-H···O hydrogen bonds, which link the molecules into layers. nih.gov
Powder X-ray Diffraction
Powder XRD is an essential tool for the characterization of the bulk crystalline material. researchgate.net It is used to confirm the phase purity of a synthesized batch of this compound, to identify different polymorphic forms if they exist, and to monitor solid-state reactions. The PXRD pattern is a fingerprint of the crystalline phase, with the peak positions being determined by the unit cell dimensions and the peak intensities by the arrangement of atoms within the unit cell. Studies on various bipyridine complexes have utilized PXRD to confirm the formation of new crystalline phases. rsc.orgugm.ac.id
Table 3: Predicted Crystallographic Data for this compound Based on Analogs
| Parameter | Expected Features | Information Provided |
| Crystal System | Likely to be a lower symmetry system such as monoclinic or orthorhombic. | Describes the basic shape of the unit cell. |
| Space Group | Will determine the symmetry elements present in the crystal. | Provides information on the packing arrangement of the molecules. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Specific values can only be determined experimentally. | Defines the size and shape of the repeating unit in the crystal lattice. |
| Dihedral Angle (between pyridine rings) | Expected to be non-zero, influenced by crystal packing forces and intramolecular steric effects. | A key conformational parameter of the bipyridine moiety. |
| Intermolecular Interactions | Likely to involve C-H···N and C-H···O hydrogen bonds, as well as π-π stacking. | These interactions govern the overall crystal packing and influence the physical properties of the solid. |
Coordination Chemistry of Methyl 3,4 Bipyridine 6 Carboxylate Complexes
Ligand Design Principles and Coordination Modes of Carboxylate-Functionalized Bipyridines
The design of functional ligands is fundamental to controlling the structure and properties of coordination compounds. In the family of bipyridine ligands, the addition of a carboxylate or ester group creates a multifunctional ligand with diverse potential binding modes.
Bidentate, Tridentate, and Polydentate Ligand Behavior of Bipyridine Carboxylates
Bipyridine-based ligands are renowned for their ability to act as N,N'-bidentate chelators, forming stable five-membered rings with metal ions. wikipedia.orgsemanticscholar.org The behavior of carboxylate-functionalized bipyridines, however, is more complex and versatile. Depending on the position of the carboxylate group and the reaction conditions, these ligands can exhibit various coordination modes.
Bidentate Coordination : The primary coordination mode for Methyl [3,4'-bipyridine]-6-carboxylate involves the two nitrogen atoms of the bipyridine core, which is a characteristic feature of 2,2'-bipyridine (B1663995) derivatives. wikipedia.org In other systems, bidentate coordination can also occur solely through the two oxygen atoms of a carboxylate group. acs.org
Tridentate and Polydentate Behavior : When a deprotonated carboxylate group is present, it can participate in coordination along with the bipyridine nitrogens, leading to tridentate behavior. For instance, a bis tridentate ligand, 2,2'-bipyridine-3,3'-[2-pyridinecarboxamide], coordinates to two Cu(II) ions via one amido and two pyridine (B92270) nitrogen atoms. mdpi.com In some remarkable structures, such as a trinuclear europium complex, the bipyridine carboxylate ligand displays two different coordination patterns within the same molecule: some ligands act as bidentate linkers via their carboxylate group, while others behave as tetradentate chelators, binding with both the bipyridine nitrogens and the carboxylate group.
For this compound, the primary mode is expected to be N,N'-bidentate. The methyl ester group is a significantly weaker coordinating agent than a deprotonated carboxylate. However, the possibility of the carbonyl oxygen participating in coordination cannot be entirely dismissed, which would result in a weak tridentate (N,N',O) interaction, particularly with hard metal ions.
Interactive Table 1: Potential Coordination Modes of Functionalized Bipyridines
| Functional Group | Potential Coordination Sites | Common Denticity | Notes |
|---|---|---|---|
| Bipyridine | N, N' | Bidentate | Forms a stable 5-membered chelate ring. |
| Carboxylate (-COO⁻) | O, O' | Monodentate, Bidentate (Chelating or Bridging) | Highly versatile; mode depends on metal ion and other ligands. acs.org |
Influence of the Carboxylate Group on Coordination Geometry and Metal Binding
The functional group appended to a bipyridine scaffold exerts a profound influence on the coordination geometry and metal-binding affinity. A deprotonated carboxylate group offers multiple coordination atoms (the two oxygen atoms) and can act as a bridge between metal centers, facilitating the formation of coordination polymers in one, two, or three dimensions. acs.orgresearchgate.net The specific coordination mode of the carboxylate—whether it is monodentate, bidentate chelating, or bidentate bridging—directly dictates the resulting complex's dimensionality and topology. acs.org
In the case of this compound, the influence of the methyl ester group is distinct from that of a carboxylate anion.
Weaker Donor Strength : The carbonyl oxygen of the ester is a much weaker Lewis base than a carboxylate oxygen. Consequently, its participation in metal binding is less frequent and results in weaker bonds. This reduces its ability to compete with other stronger ligands or solvent molecules for coordination sites.
Geometric Constraints : Should the ester carbonyl coordinate, it would form a six-membered chelate ring with the adjacent pyridine nitrogen. While stable, the geometry around the metal would be influenced by the steric bulk and rotational freedom of the entire methyl carboxylate group.
Steric and Electronic Effects of Substituents on Metal Complex Formation
Steric and electronic effects are paramount in determining the connectivity and final arrangement of atoms in a metal complex. nih.govacs.org The placement of a substituent on the bipyridine ring system can dramatically alter the ligand's properties and, consequently, the structure and stability of its metal complexes.
For this compound, the substituent is at the 6-position, which is adjacent to one of the coordinating nitrogen atoms. This has significant consequences:
Steric Hindrance : Substituents at the 6- or 6'-positions create steric crowding around the metal center. wikipedia.org This can protect the metal ion but may also hinder the approach of other ligands or prevent the formation of highly coordinated species like tris-bipyridyl complexes. wikipedia.orgfigshare.com For example, the significant steric hindrance introduced by different alkyl groups in carboxylato ligands was shown to drastically alter the dimensionality of zinc(II)–4,4′-bipyridine coordination networks. rsc.org
Formation and Stability of Metal Complexes with Transition Metal Ions
The interaction of this compound with transition metal ions leads to the formation of complexes whose stoichiometry and stability are governed by a balance of the factors discussed above.
Stoichiometry of Metal-Ligand Complexes (e.g., ML2, ML3)
The stoichiometry of metal complexes with bidentate ligands like bipyridine typically depends on the coordination number preference of the metal ion and the steric profile of the ligand. Common stoichiometries include ML, ML₂, and ML₃, where L is the bidentate ligand. wikipedia.org
ML₂ Complexes : For square planar (e.g., Pt(II), Pd(II)) or tetrahedral (e.g., Cu(I), Zn(II)) metal ions, ML₂ complexes are common. In the case of first-row transition metals like Fe(II), Co(II), and Ni(II), MCl₂(tripbipy) complexes (where tripbipy is a bulky 6,6'-disubstituted bipyridine) were found to be four-coordinate with distorted tetrahedral geometries. figshare.com
ML₃ Complexes : Octahedral metal ions such as Ru(II), Fe(II), and Co(II) famously form homoleptic tris-bipyridyl complexes, [M(bipy)₃]ⁿ⁺. wikipedia.org However, the formation of an ML₃ complex with this compound may be sterically challenging. The substituent at the 6-position could introduce significant steric clash between the ligands, potentially favoring the formation of ML₂ species or mixed-ligand complexes where the remaining coordination sites are occupied by smaller ligands or solvent molecules. unn.edu.ngresearchgate.net
Interactive Table 2: Plausible Stoichiometries for this compound (L) Complexes
| Metal Ion Geometry | Plausible Stoichiometry | Example Metal Ions | Notes |
|---|---|---|---|
| Octahedral | ML₂(X)₂, ML(X)₄ | Co(II), Ni(II), Ru(II) | Steric hindrance from the 6-substituent may disfavor ML₃ formation. X = monodentate ligand (e.g., Cl⁻, H₂O). |
| Square Planar | ML(X)₂, ML₂ | Pt(II), Pd(II) | ML₂ complexes may exhibit distortion due to steric clash. |
Chelation Effects and Thermodynamic Stability of Bipyridine Carboxylate Complexes
The stability of a metal complex in solution is a critical parameter, often quantified by its formation constant. The high stability of bipyridine complexes is a classic illustration of the chelate effect.
The Chelate Effect : The coordination of a single bidentate bipyridine ligand displaces two monodentate ligands (often solvent molecules). This leads to an increase in the number of free molecules in the system, resulting in a favorable positive entropy change (ΔS). This entropic advantage, combined with the enthalpy of forming two metal-nitrogen bonds, makes the formation of the chelated complex highly favorable thermodynamically. Complexes with 2,2'-bipyridine are significantly more stable than those with an equivalent number of monodentate pyridine ligands. semanticscholar.org
Solvatochromism and Metal Ion Sensing via Bipyridine Complexation
The phenomenon of solvatochromism, where the color of a substance changes with the polarity of the solvent, is a well-documented feature of bipyridine metal complexes. rsc.orgcapes.gov.brdtic.mil This effect arises from the differential stabilization of the ground and excited electronic states of the complex by the solvent molecules. In complexes of ligands like this compound, metal-to-ligand charge transfer (MLCT) bands are particularly sensitive to the solvent environment. nih.gov The change in dipole moment upon electronic excitation leads to a shift in the absorption or emission spectra as the solvent polarity changes.
The bipyridine framework is a cornerstone for the design of metal ion sensors. nih.gov The nitrogen atoms of the pyridine rings can chelate to a metal ion, and this binding event can be transduced into a measurable optical signal, such as a change in fluorescence or absorbance. nih.gov For this compound, both the bipyridine nitrogens and the carbonyl oxygen of the ester group could potentially participate in metal ion coordination. The binding of a metal ion would alter the electronic structure of the ligand, leading to changes in its photophysical properties. This change can be exploited for the selective detection of specific metal ions. The selectivity and sensitivity of such a sensor can be tuned by modifying the substituents on the bipyridine core. nih.gov For instance, iridium(III) complexes with distorted 2,2'-bipyridine-3,3'-diol (B1205928) ligands have demonstrated high selectivity for aluminum(III) ions, showing a dramatic enhancement in emission intensity upon binding. nih.gov
Table 1: Hypothetical Solvatochromic Data for a Ru(II) Complex of this compound
| Solvent | Dielectric Constant (ε) | Absorption Max (λmax, nm) |
| Hexane | 1.88 | 450 |
| Toluene | 2.38 | 455 |
| Dichloromethane | 8.93 | 465 |
| Acetone | 20.7 | 472 |
| Acetonitrile | 37.5 | 478 |
| Dimethyl Sulfoxide | 46.7 | 485 |
Note: This table is illustrative and based on general trends observed for similar ruthenium bipyridine complexes.
Structural Analysis of Coordination Compounds Involving this compound
Single-crystal X-ray diffraction is the definitive technique for elucidating the precise three-dimensional structure of coordination compounds. nih.govresearchgate.netmdpi.com For complexes of this compound, this method would provide detailed information on bond lengths, bond angles, and the coordination geometry around the metal center. It would also reveal the conformation of the ligand and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence the formation of supramolecular structures. psu.edursc.org In related bipyridine complexes, the two pyridine rings are often not coplanar in the solid state. nih.gov The crystal structure of ruthenium(II) tris(2,2'-bipyridyl) complexes, for example, has been determined with high precision, providing a benchmark for understanding the bonding in such systems. acs.org
Table 2: Illustrative Crystallographic Data for a Hypothetical Mn(II) Complex of this compound
| Parameter | Value |
| Chemical Formula | [Mn(C12H10N2O2)2(H2O)2]·2H2O |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 12.789 |
| β (°) | 98.76 |
| Volume (Å3) | 1978.5 |
| Z | 2 |
Note: The data in this table is hypothetical and modeled after known structures of similar manganese bipyridine carboxylate complexes for illustrative purposes. psu.edu
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamic behavior of metal complexes in solution. dntb.gov.ua For complexes of this compound, ¹H and ¹³C NMR would confirm the coordination of the ligand to the metal center through changes in the chemical shifts of the pyridine and methyl protons and carbons. researchgate.net Techniques such as 2D NMR (e.g., COSY, HSQC) can be used to assign all the proton and carbon signals unambiguously. researchgate.net Furthermore, variable-temperature NMR studies can provide insights into dynamic processes such as ligand exchange, fluxionality of the complex, and restricted rotation around the C-C bond connecting the two pyridine rings. nih.gov For instance, the hydrolysis of ester bonds and the exchange of coordinated water molecules with other ligands have been monitored by ¹H NMR in related rhenium(I) bipyridine complexes. nih.gov
Table 3: Postulated ¹H NMR Chemical Shifts (δ, ppm) for this compound and a Diamagnetic Zn(II) Complex in CDCl₃
| Proton | Free Ligand | Zn(II) Complex |
| H-2' | 8.65 | 8.80 |
| H-6' | 8.65 | 8.80 |
| H-3' | 7.80 | 7.95 |
| H-5' | 7.80 | 7.95 |
| H-2 | 8.90 | 9.10 |
| H-5 | 8.10 | 8.30 |
| -OCH₃ | 3.95 | 4.10 |
Note: This table presents hypothetical data to illustrate the expected downfield shifts upon coordination to a metal ion.
Electronic and Redox Properties of this compound Metal Complexes
The electrochemistry of bipyridine metal complexes is a vast field of study. Cyclic voltammetry is a key technique used to probe the redox properties of these compounds. rsc.orgacs.org Bipyridine ligands are known to be "redox non-innocent," meaning they can actively participate in electron transfer processes, storing and releasing electrons. nih.gov A bipyridine ligand can exist in its neutral form (bpy⁰), as a radical anion (bpy•⁻), or as a dianion (bpy²⁻). nih.gov This property is crucial in many catalytic cycles where the ligand acts as an electron reservoir. acs.orgethz.ch In iron complexes with bipyridine-diimine ligands, for example, multiple redox events have been shown to be ligand-based. acs.org It is expected that complexes of this compound would also exhibit rich electrochemical behavior, with both metal-centered and ligand-centered redox processes. The presence of the electron-withdrawing carboxylate group would likely make the ligand-based reductions more favorable (occur at less negative potentials) compared to unsubstituted bipyridine. rsc.org
Table 4: Representative Redox Potentials (vs. Fc/Fc⁺) for Hypothetical Fe(II) and Ru(II) Complexes of this compound
| Complex | E₁/₂ (M³⁺/M²⁺) | E₁/₂ (L⁰/L⁻) | E₁/₂ (L⁻/L²⁻) |
| [Fe(C₁₂H₁₀N₂O₂)₃]²⁺ | +1.10 V | -1.25 V | -1.85 V |
| [Ru(C₁₂H₁₀N₂O₂)₃]²⁺ | +1.28 V | -1.35 V | -1.98 V |
Note: These values are illustrative, based on trends observed for similar iron and ruthenium bipyridine complexes. rsc.orgnih.gov
Bipyridine metal complexes, particularly those of ruthenium(II), are renowned for their photophysical properties and their application as photosensitizers. nih.govnih.govrsc.org Upon absorption of light, these complexes typically exhibit a metal-to-ligand charge transfer (MLCT) transition, where an electron is promoted from a metal-based d-orbital to a ligand-based π-orbital. nih.gov This excited state is both a stronger oxidant and a stronger reductant than the ground state, enabling it to participate in photoinduced electron transfer reactions. The ester group on the this compound ligand can influence the energy of the π orbitals, thereby tuning the absorption and emission properties of the resulting metal complexes. rsc.org These properties are fundamental to their use as photosensitizers in applications such as dye-sensitized solar cells and photodynamic therapy. acs.orgfrontiersin.orgubc.ca The introduction of substituents on the bipyridine ligand can significantly affect the photophysical properties and the efficiency of photosensitization. rsc.orgacs.org
Table 5: Illustrative Photophysical Data for a Ru(II) Complex of this compound in Acetonitrile
| Property | Value |
| Absorption Maximum (λabs, nm) | 455 (MLCT) |
| Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | 14,000 |
| Emission Maximum (λem, nm) | 625 |
| Excited-State Lifetime (τ, μs) | 0.8 |
| Luminescence Quantum Yield (Φ) | 0.05 |
Note: This data is representative of typical values for Ru(II) bipyridine complexes and serves for illustrative purposes. nih.gov
Theoretical and Computational Investigations of Methyl 3,4 Bipyridine 6 Carboxylate and Its Analogues
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are a cornerstone for investigating the intrinsic properties of molecules. For bipyridine-based ligands like Methyl [3,4'-bipyridine]-6-carboxylate, these methods elucidate the distribution of electrons and energy levels, which are fundamental to their chemical behavior.
Density Functional Theory (DFT) has become a dominant method for studying the electronic structure of molecules, including complex systems like bipyridine derivatives. nih.gov DFT calculations are based on the principle that the ground-state energy of a system can be determined from its electron density. nih.gov This approach allows for the accurate prediction of molecular wave functions and various energy components.
Studies on substituted 2,2'-bipyridine (B1663995) derivatives, which are analogues to this compound, demonstrate that substituents significantly alter both electronic and structural properties. bohrium.comkfupm.edu.sa The inductive and resonance effects of functional groups play a crucial role. bohrium.comkfupm.edu.sa For instance, electron-donating groups like -NH2 and electron-withdrawing groups like -Br have been shown to modify the electronic characteristics of the bipyridine system. bohrium.com Substitution generally leads to a reduction in the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap, with electron-donating substituents often having a more pronounced effect. bohrium.comkfupm.edu.sa This reduction in the energy gap is indicative of increased reactivity.
DFT calculations also provide valuable information on reactivity parameters such as ionization potential (IP) and electronegativity (χ). bohrium.comkfupm.edu.sa For example, -OH and -NH2 substituents on a bipyridine ring tend to decrease the IP and electronegativity, whereas a -Br substituent increases these values. bohrium.comkfupm.edu.sa Furthermore, time-dependent DFT (TD-DFT) is employed to investigate the electronic spectra and excited states of these molecules, revealing how substitutions can shift the maximum absorption wavelengths (λmax). kfupm.edu.saresearchgate.netresearchgate.net
The choice of functional, such as B3LYP, is critical for obtaining reliable results for transition metal-containing molecules. nih.gov These computational methods have been validated by comparing calculated structural and spectroscopic data with experimental results where available. acs.org
| Substituent | Effect on HOMO-LUMO Gap | Effect on Ionization Potential (IP) | Effect on Electronegativity (χ) |
|---|---|---|---|
| -OH | Reduction | Reduction | Reduction |
| -NH₂ | Greater Reduction | Reduction | Reduction |
| -Br | Reduction | Increase | Increase |
Alongside DFT, ab initio and semi-empirical methods are valuable tools for conformational analysis and exploring electronic properties. Ab initio methods, which are based on first principles without empirical parameters, can provide highly accurate results, though often at a greater computational cost. Semi-empirical methods, such as those available in programs like MOPAC, use parameters derived from experimental data to simplify calculations, making them faster for larger systems. mdpi.com
Conformational studies on 2,2'-bipyridine, a core structure in this compound, have been performed at various levels of theory. nih.gov These calculations have shown that the planar trans conformation is the global energy minimum, while a non-planar cisoid conformation lies at a higher energy. nih.gov Ab initio STO-3G computations have been used to analyze conformational energies across the bipyridine series, showing good agreement with experimental data and indicating that most isomers prefer non-planar equilibrium conformations. colab.ws
Semi-empirical calculations have been used to predict that certain bipyridine-like ligands have a significantly smaller HOMO-LUMO gap compared to unsubstituted bipyridine. mdpi.com This suggests that metal-to-ligand charge transfer excitations in their complexes will occur at lower energies. mdpi.com Such methods, while less rigorous than ab initio or DFT, provide rapid insights that can guide experimental work, particularly in predicting trends in electronic spectra. mdpi.com
Computational Modeling of Coordination and Reaction Mechanisms
Computational modeling is indispensable for understanding how ligands like this compound interact with metal ions and participate in chemical reactions. These models can predict the structures of metal complexes and elucidate the step-by-step mechanisms of reactions.
Computational methods are extensively used to predict how bipyridine-based ligands will bind to metal centers. DFT calculations can accurately model the geometry of metal complexes and provide insights into the nature of the metal-ligand bond. researchgate.net For instance, studies on organometallic complexes containing 2,2'-bipyridine have used DFT to determine the oxidation level of the ligand, which can be neutral (bpy⁰), a radical anion (bpy•⁻), or a dianion (bpy²⁻). acs.orgresearchgate.net The calculated bond lengths within the bipyridine ligand, particularly the C-C bond between the pyridine (B92270) rings, serve as a reliable indicator of its oxidation state. researchgate.net
These computational approaches can also model the distortions in the excited states of metal complexes, which is crucial for understanding their photophysical properties. nih.gov The coordination behavior of bipyridine-type ligands has been shown to be well-described by these theoretical models, matching experimental data from X-ray crystallography regarding bond lengths and angles. mdpi.com Quantum-chemical calculations have been shown to adequately describe the structures of metal complexes and the thermodynamics of their synthesis. researchgate.net
| Metal Ion | Predicted Geometry | Spin State |
|---|---|---|
| Cr³⁺ | Octahedral | Not specified |
| Co³⁺ | Octahedral | Not specified |
| Ni²⁺ | Square Planar | Low Spin |
| Mn²⁺ | Tetrahedral | High Spin (Sextet) |
| Cu²⁺ | Tetrahedral | Doublet |
Computational chemistry provides powerful tools for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. nih.gov For reactions involving bipyridine ligands, theoretical studies can identify intermediates, transition states, and the most favorable reaction pathways. bohrium.comnih.gov
For example, in the context of catalysis, mechanistic investigations can support the understanding of catalytic turnover. researchgate.net DFT calculations have been employed to study the reaction of radicals with molecules containing functional groups similar to those in this compound, tracing the reaction from the initial addition to subsequent rearrangements and dissociation steps. nih.gov These studies provide a deeper understanding of the reaction dynamics that would be difficult to obtain through experimental means alone. nih.gov Furthermore, computational studies have been used to rationalize the regioselectivity of reactions like alkylation on related heterocyclic systems, by calculating the electronic structure of the reactive anion. nih.gov
Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. nih.gov This method is particularly useful for understanding the behavior of compounds in the solution phase, where solvent effects and dynamic conformational changes are significant. nih.govnih.gov
Theoretical Studies on Physicochemical and Spectroscopic Properties of Bipyridine Carboxylates
Theoretical and computational chemistry have become indispensable tools in modern chemical research, offering profound insights into the intrinsic properties of molecules. For bipyridine carboxylates, such as this compound and its analogues, these methods provide a framework for understanding and predicting their electronic structure, reactivity, and potential applications. By simulating molecular behavior at the quantum level, researchers can investigate properties that may be difficult or time-consuming to measure experimentally. This section delves into the theoretical approaches used to study the physicochemical and spectroscopic characteristics of these compounds.
Predictive Modeling of Redox Potentials and Acidity (pKa) in Related Bipyridine Systems
The redox behavior and acidity of bipyridine derivatives are fundamental to their roles in catalysis, materials science, and biological systems. Computational models, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting these properties with a useful degree of accuracy. core.ac.ukdtu.dk
Redox Potentials: The ability of bipyridine compounds to accept or donate electrons is quantified by their redox potentials. These potentials are crucial for applications like redox flow batteries and photoredox catalysis. researchgate.netmdpi.com DFT calculations can reliably predict the redox potentials of metal complexes with bipyridine ligands and of the free ligands themselves. core.ac.uknih.gov The process involves calculating the Gibbs free energy change for the reduction or oxidation of the molecule. mdpi.com A computational protocol often involves optimizing the geometry of both the oxidized and reduced forms of the molecule, including considerations for solvent effects using models like the Conductor-like Screening Model (COSMO). dtu.dk The accuracy of these predictions is often validated by comparison with experimental data from techniques like cyclic voltammetry. core.ac.uknih.gov For a series of oligo(aza)pyridine ligands, including bipyridines, a linear relationship has been observed between experimentally measured reduction potentials and DFT-calculated energies, such as the Lowest Unoccupied Molecular Orbital (LUMO) energy. core.ac.uk This correlation allows for the high-throughput screening of new potential ligands with tailored redox properties. nih.gov
Acidity (pKa): The acid dissociation constant (pKa) is a critical parameter that influences a molecule's charge state, solubility, and interaction with biological targets at a given pH. optibrium.com Computational methods can predict pKa values by calculating the free energy change associated with the deprotonation reaction in a solvent. mdpi.com Methods like the semi-empirical PM6, combined with continuum solvation models, have been used to predict the pKa of pyridines with a mean absolute difference of 0.6–0.7 pH units compared to experimental values. peerj.comnih.gov For more accurate predictions, higher-level DFT calculations are employed. optibrium.commdpi.com These calculations typically involve determining the free energies of the protonated and deprotonated species in solution. mdpi.com The existence of specific conformations, such as those involving intramolecular hydrogen bonds, can significantly affect pKa values, an effect that can be effectively studied through computational models. mdpi.com
Table 1: Illustrative Predicted Physicochemical Properties for Bipyridine Analogues. This table presents hypothetical, yet realistic, redox potential and pKa values for this compound and a related analogue, calculated using a DFT approach (e.g., B3LYP/6-31G*) with a solvent continuum model. Such data is critical for designing molecules with specific electronic properties.
| Compound | Predicted Property | Value | Method |
| This compound | Redox Potential (E_red vs. SHE) | -1.95 V | DFT/COSMO |
| pKa (pyridine N) | 4.2 | DFT/PCM | |
| [3,4'-Bipyridine]-6-carboxylic acid | Redox Potential (E_red vs. SHE) | -1.90 V | DFT/COSMO |
| pKa (pyridine N) | 4.1 | DFT/PCM | |
| pKa (carboxylic acid) | 3.5 | DFT/PCM |
Computational Spectroscopy (e.g., IR, UV-Vis, NMR Chemical Shifts) for Validation and Prediction
Computational spectroscopy is a vital area of theoretical chemistry that simulates the spectral properties of molecules. These predictions serve a dual purpose: they aid in the interpretation and validation of experimental spectra and provide insight into the molecule's geometric and electronic structure. researchgate.net
Infrared (IR) Spectroscopy: Theoretical vibrational analysis can be performed to predict the IR spectrum of a molecule. rowansci.com By calculating the vibrational frequencies and their corresponding intensities, researchers can assign specific absorption bands to the stretching, bending, and torsional motions of the molecule's functional groups. For instance, the characteristic stretching frequency of the carbonyl group (C=O) in the methyl carboxylate moiety and the various C-N and C-C stretching modes within the bipyridine rings can be calculated. These theoretical spectra are often scaled by a factor to improve agreement with experimental data, accounting for systematic errors in the computational method and the neglect of anharmonicity.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). rowansci.com It calculates the energies of electronic transitions from the ground state to various excited states. For bipyridine compounds, the UV-Vis spectra typically show intense π–π* transitions. acs.org TD-DFT calculations can predict the wavelength of maximum absorption (λ_max) and the oscillator strength of these transitions, providing a theoretical basis for the observed colors and photophysical properties of the compounds. researchgate.net The character of the molecular orbitals involved in the transition, such as the Highest Occupied Molecular Orbital (HOMO) and the LUMO, can also be analyzed to understand charge transfer within the molecule upon excitation. rowansci.com
NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method is frequently used to calculate the NMR shielding tensors for nuclei like ¹H and ¹³C. rowansci.com The calculated shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). These predictions are invaluable for assigning complex spectra, distinguishing between isomers, and confirming molecular structures. For this compound, computational methods can predict the chemical shifts for each unique proton and carbon atom, reflecting the distinct electronic environment of each nucleus within the bipyridine framework and the methyl ester group. rowansci.comnih.gov
Table 2: Hypothetical Predicted Spectroscopic Data for this compound. This table shows representative predicted spectral data. Such computational results are used to corroborate experimental findings and to provide a deeper understanding of the molecule's electronic and vibrational characteristics.
| Spectrum Type | Parameter | Predicted Value | Assignment |
| IR | Vibrational Frequency | 1725 cm⁻¹ | C=O Stretch (Ester) |
| Vibrational Frequency | 1595 cm⁻¹ | C=C/C=N Ring Stretch | |
| UV-Vis | λ_max | 285 nm | π–π* Transition |
| ¹H NMR | Chemical Shift (δ) | 8.9 ppm | H-2' or H-6' |
| Chemical Shift (δ) | 3.9 ppm | -OCH₃ | |
| ¹³C NMR | Chemical Shift (δ) | 165 ppm | C=O (Ester) |
| Chemical Shift (δ) | 52 ppm | -OCH₃ |
Molecular Docking for Intermolecular Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or nucleic acid). cmjpublishers.com This method is central to drug discovery and molecular recognition studies. nih.gov For bipyridine carboxylates, which are scaffolds in various biologically active compounds, molecular docking can elucidate potential binding modes and affinities with therapeutic targets.
The docking process involves placing the ligand in the binding site of the receptor and using a scoring function to estimate the strength of the binding interaction, often reported as a binding energy or docking score. rsc.org The results provide a three-dimensional model of the ligand-receptor complex, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-stacking. For a molecule like this compound, docking studies could explore its potential to interact with enzymes or receptors where bipyridine or nicotinic moieties are known to bind. The methyl carboxylate group could act as a hydrogen bond acceptor, while the bipyridine rings could engage in π-stacking interactions with aromatic amino acid residues in a protein's active site. cmjpublishers.com These theoretical studies can guide the synthesis of new analogues with improved binding affinity and selectivity. nih.gov
Table 3: Example Molecular Docking Results for this compound. This table illustrates the type of output generated from a molecular docking simulation against a hypothetical protein kinase target. The binding energy indicates the predicted affinity, while the listed interactions provide insight into the structural basis of binding.
| Target Protein | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
| Protein Kinase XYZ | This compound | -8.2 | Lys72 | Hydrogen Bond (with N) |
| Leu130 | Hydrophobic | |||
| Phe145 | π-π Stacking | |||
| Asp155 | Hydrogen Bond (with C=O) |
Advanced Applications in Catalysis and Materials Science Utilizing Methyl 3,4 Bipyridine 6 Carboxylate Derivatives
Catalytic Applications of Metal Complexes Derived from Bipyridine Carboxylates
The coordination of bipyridine carboxylate ligands to transition metals generates complexes with significant catalytic potential. The bipyridine moiety provides a stable chelating scaffold for the metal center, while the carboxylate group can act as an anchoring point, a proton-responsive site, or a secondary coordination site, influencing the reactivity and selectivity of the catalyst.
Homogeneous Catalysis for Diverse Organic Transformations
Metal complexes derived from bipyridine carboxylates and related structures are effective homogeneous catalysts for a variety of important organic reactions. mdpi.com The ligand's structure plays a crucial role in stabilizing the metal center and modulating its catalytic activity. For instance, the use of bulky ligands can prevent the strong coordination of the bipyridine product with the metal, which otherwise might decrease catalytic efficiency. mdpi.com These catalysts have been successfully employed in cross-coupling reactions, C-H activation, and hydrogenation processes. mdpi.commdpi.comnih.gov
Research into palladium catalysts has shown that imidazolium (B1220033) salts used as ligands can lead to exceptionally high turnover numbers in Suzuki coupling reactions. mdpi.com Furthermore, nickel-catalyzed systems have demonstrated high efficiency for C-O and C-N coupling reactions under visible light, driven by intramolecular ligand-to-ligand charge transfer (ILCT) processes without needing an external photocatalyst. rsc.org Iridium complexes with bipyridine-based ligands have been used for the C-H oxidation of heterocycles and the C-H borylation of arenes. nih.govrsc.org
| Catalyst Type | Reaction Catalyzed | Key Findings |
| Palladium(II) Complexes | Suzuki Coupling | High turnover numbers (up to 850,000) achieved with imidazolium salt ligands. mdpi.com |
| Nickel(II) Complexes | C-O and C-N Coupling | Visible-light-driven catalysis without an external photosensitizer, enabled by π-extended bipyridine ligands. rsc.org |
| Iridium(III) Complexes | C-H Oxidation & Borylation | Efficient activation and functionalization of C-H bonds in heterocyles and arenes. nih.govrsc.org |
| Ruthenium(II) Complexes | Hydrogenation of Esters | Effective for the hydrogenation of non-activated esters, leveraging metal-ligand cooperation. mdpi.com |
This table summarizes findings on homogeneous catalysis using metal complexes with bipyridine and related ligand structures.
Heterogeneous Catalysis and Surface-Enhanced Reactions
To overcome challenges like catalyst recovery and reuse associated with homogeneous systems, bipyridine carboxylate complexes have been immobilized onto solid supports. nih.gov This "heterogenization" can enhance catalyst stability by preventing deactivation pathways that occur in solution. nih.gov Organosilica nanotubes, carbon nanotubes (CNTs), and porous ionic polymers have been used as effective supports. nih.govacs.orgacs.org
For example, iridium-bipyridine complexes immobilized in organosilica nanotubes have shown enhanced activity and durability for C-H bond activation compared to their homogeneous counterparts. nih.govrsc.org Similarly, a manganese-bipyridine complex anchored to a CNT electrode demonstrated effective electrocatalytic CO2 reduction in a fully aqueous environment. acs.org The immobilization not only facilitates operation in water but also overcomes diffusion-related limitations. acs.org Bifunctional catalysts, where Lewis acidic metal-bipyridine sites and other active species are co-anchored in a polymer matrix, have been engineered for reactions like CO2 cycloaddition, showing excellent reusability. acs.org
| Support Material | Catalyst | Application | Advantage |
| Organosilica Nanotubes | Iridium-Bipyridine Complex | C-H Oxidation | Enhanced activity and durability. nih.govrsc.org |
| Carbon Nanotubes (CNTs) | Manganese-Bipyridine Complex | Electrocatalytic CO₂ Reduction | Enables catalysis in aqueous media; overcomes diffusion limits. acs.org |
| Porous Ionic Polymer | Zinc Bromide-Bipyridine Complex | CO₂ Cycloaddition | High reusability (at least 5 cycles) and robust performance. acs.org |
| Titanium Dioxide (TiO₂) | Rhenium-Bipyridine Complex | Photocatalytic CO₂ Reduction | Acts as an electron transfer mediator, promoting charge separation. nih.gov |
This table presents examples of heterogenized bipyridine-based catalysts and their applications.
Electrocatalysis, particularly for CO2 Reduction, using Bipyridine-Based Systems
Metal complexes of bipyridine and its derivatives are among the most studied molecular electrocatalysts for the reduction of carbon dioxide (CO₂). ucsd.edunih.gov Complexes of rhenium, manganese, and ruthenium, such as Re(bpy)(CO)₃Cl, are particularly robust and selective for converting CO₂ to carbon monoxide (CO). nih.govescholarship.org The catalytic mechanism typically involves the reduction of the metal center, which then activates the CO₂ molecule. nih.gov
The efficiency of these catalysts can be tuned by modifying the bipyridine ligand. Electron-donating groups, like tert-butyl substituents at the 4 and 4' positions, increase catalytic activity. nih.gov The presence of weak Brønsted acids, such as phenols or trifluoroethanol, can also enhance turnover frequencies. nih.govescholarship.org Appending proton sources directly to the bipyridine ligand is a successful strategy for improving the activity of these rhenium-based electrocatalysts without compromising their selectivity for CO₂ reduction over hydrogen (H₂) production. nih.gov Manganese-based bipyridine catalysts have emerged as a more earth-abundant alternative to rhenium, showing high selectivity for formic acid (HCOOH) production when the ligand is modified with pendant amines that act as proton shuttles. acs.org
| Metal Center | Key Feature | Primary Product | Reference |
| Rhenium(I) | Highly robust and selective; activity tunable with ligand substituents and acids. | CO | nih.govescholarship.org |
| Manganese(I) | Earth-abundant alternative; selectivity tunable by ligand design. | CO or HCOOH | ucsd.eduacs.org |
| Ruthenium(II) | Studied as part of bimetallic systems for enhanced photocatalysis. | CO | frontiersin.org |
| Cobalt(I/II) | Active for CO₂ reduction; overpotential influenced by pendant amine groups. | CO | mdpi.com |
This table summarizes the performance of different metal-bipyridine complexes in the electrocatalytic reduction of CO₂.
Investigation into Enzyme Inhibition and Activation Mechanisms
Bipyridine derivatives and their metal complexes have been investigated for their interactions with biological systems, including their potential to inhibit or activate enzymes. The structural features of these compounds allow them to bind to the active sites of enzymes, leading to modulation of their catalytic function.
For instance, novel pyridine (B92270) derivatives containing thiosemicarbazide (B42300) and 1,2,4-triazole (B32235) moieties have been synthesized and shown to be potent inhibitors of human carbonic anhydrase (hCA I and II) and acetylcholinesterase (AChE). nih.gov These compounds exhibited inhibition constants (Ki) in the nanomolar range, indicating strong binding and effective inhibition. nih.gov Specifically, Ki values were in the ranges of 1.47–10.06 nM for hCA I, 3.55–7.66 nM for hCA II, and 3.07–87.26 nM for AChE. nih.gov Such findings highlight the potential of pyridine-based structures, the core of bipyridine carboxylates, to serve as scaffolds for designing powerful enzyme inhibitors. While direct studies on Methyl [3,4'-bipyridine]-6-carboxylate are limited in this context, the strong inhibitory activity of related pyridine dicarboxylic acid derivatives suggests a promising avenue for future research.
Materials Science Applications of Bipyridine Carboxylate-Based Architectures
The dual functionality of bipyridine carboxylate ligands—a chelating bipyridine unit and a coordinating carboxylate group—makes them exceptional building blocks for constructing advanced materials like metal-organic frameworks (MOFs) and coordination polymers (CPs). nih.govresearchgate.net These materials possess highly ordered, porous structures with potential applications in gas storage, separation, and catalysis. researchgate.netmdpi.com
Metal-Organic Frameworks (MOFs) and Coordination Polymers for Tailored Properties
Bipyridine carboxylate ligands are widely used to assemble CPs and MOFs with diverse structural features and functionalities. nih.govacs.org The geometry of the ligand, combined with the coordination preferences of the metal ion, dictates the final topology of the framework, which can range from 2D layers to complex 3D interpenetrated networks. acs.orgacs.org
For example, a nickel-based MOF (Ni-SIP-BPY) constructed with 4,4'-bipyridine (B149096) and a sulfonate-functionalized dicarboxylate ligand exhibits excellent sensitivity for detecting explosives and serves as a photoanode for visible-light-driven water splitting. nih.govacs.org Another study demonstrated that a zirconium-based MOF (UiO-67-bpydc) with open 2,2'-bipyridine (B1663995) sites can be post-synthetically metalated with palladium chloride. The resulting material, PdCl₂@UiO-67-bpydc, functions as an efficient and recyclable heterogeneous catalyst for the Suzuki-Miyaura cross-coupling reaction. rsc.org The adaptability of the pyridine-dicarboxylic acid linker allows for the synthesis of cobalt and copper coordination polymers with varied dimensionality and catalytic activity in Knoevenagel condensation reactions. nih.govacs.org
| Framework/Polymer | Metal Ion(s) | Ligands | Key Property/Application |
| Ni-SIP-BPY | Nickel(II) | 5-sulfoisophthalic acid, 4,4'-bipyridine | Sensing of nitroaromatics; Photoelectrochemical water splitting. nih.govacs.org |
| UiO-67-bpydc | Zirconium(IV) | 2,2'-bipyridine-5,5'-dicarboxylic acid | Platform for heterogeneous catalysis after post-synthetic metalation. rsc.org |
| Co-based CP | Cobalt(II) | 4,4'-(Pyridine-3,5-diyl)dibenzoic acid, 2,2'-bipyridine | 2D coordination polymer with catalytic activity. acs.org |
| Cu-based CP | Copper(II) | 4,4'-(Pyridine-3,5-diyl)dibenzoic acid, 4,4'-bipyridine | 3D metal-organic framework. acs.org |
This table showcases examples of MOFs and CPs constructed from bipyridine and carboxylate-containing ligands, highlighting their tailored properties.
Development of Conductive Polymers and Organic Semiconductors
Bipyridine-containing polymers are a significant class of materials in the realm of organic electronics. The electron-deficient nature of the pyridine rings makes them suitable components for n-type organic semiconductors. The incorporation of bipyridine units into a polymer backbone can facilitate electron transport, a crucial characteristic for many electronic devices. While direct studies on polymers derived specifically from this compound are not extensively documented, the broader class of bipyridine-based polymers demonstrates their potential.
The methyl carboxylate group on the [3,4'-bipyridine]-6-carboxylate scaffold offers a convenient point for derivatization. It can be hydrolyzed to the corresponding carboxylic acid, which can then be used to form amide or ester linkages, incorporating the bipyridine unit into various polymer architectures. This versatility allows for the fine-tuning of the polymer's electronic and physical properties.
Research into related bipyridine ligands has shown their utility in creating coordination polymers where the bipyridine unit coordinates to a metal center. These metallopolymers can exhibit enhanced conductivity. For instance, the formation of copper(II) coordination polymers with bipyridine-based zwitterionic carboxylate ligands has been reported, resulting in unique 2D and 3D network structures. alfachemch.com Such materials can possess interesting magnetic and electronic properties, paving the way for their use in spintronics and other advanced applications.
The general approach to synthesizing methyl-2,2'-bipyridines often involves cross-coupling reactions, which can be adapted for the production of polymer precursors. sigmaaldrich.com These precursors can then be polymerized to yield materials with potential applications in organic field-effect transistors (OFETs) and other semiconductor devices.
Table 1: Examples of Bipyridine Derivatives in Polymer Science
| Bipyridine Derivative | Polymer Type | Potential Application | Research Finding |
| 1-carboxylatomethyl-4,4'-bipyridinium | Copper(II) Coordination Polymer | Spintronics, Conductive Materials | Forms 3D diamond networks with unusual magnetic coupling between copper centers. alfachemch.com |
| 4,4'-di-tert-butyl-2,2'-bipyridine | Nickel-Containing Polymers (via catalysis) | Catalysis, Specialty Polymers | Ligands influence the stability and activity of nickel catalysts used in polymerization. chemscene.com |
| 2,2'-Bipyridine | General Ligand for Metallopolymers | Organic Electronics, Sensors | Forms stable complexes with a variety of metals, enabling the creation of functional polymers. rsc.org |
Application in Organic Light-Emitting Diodes (OLEDs) and Photovoltaic Cells
Bipyridine derivatives are widely utilized as ligands in the light-emitting layers of Organic Light-Emitting Diodes (OLEDs). Their ability to form stable complexes with metals like ruthenium and iridium is central to the development of efficient phosphorescent emitters. These metal complexes can exhibit high quantum yields and tunable emission colors. Transition metal carbene complexes with bidentate ligands, such as bipyridines, are noted for their use in various layers of an OLED, including the emitting layer and electron or hole-blocking layers. chemicalbook.com
A recent study highlighted the use of 2,2′-bipyridine-4,4′-dicarboxylic acid (BPY) as a surface passivating agent for CsPbBr₃ perovskite nanocrystals (PNCs). The carboxyl groups of the BPY ligand strongly bind to the lead atoms on the surface of the nanocrystals, effectively reducing surface defects. sigmaaldrich.com This passivation leads to a significant enhancement in the photoluminescence quantum yield (PLQY) and improved stability of the nanocrystals, which are crucial for their application in high-performance LEDs and displays. sigmaaldrich.com This suggests that bipyridine carboxylic acid derivatives, including this compound, could play a similar role in enhancing the performance of optoelectronic devices.
The methyl ester group of this compound can be readily converted to a carboxylic acid, enabling it to anchor to the surface of semiconductor nanocrystals or metal oxide layers in photovoltaic cells, potentially improving charge extraction and device efficiency.
Table 2: Performance Enhancement of Perovskite Nanocrystals with a Bipyridine Carboxylate Ligand
| Material | Property | Value |
| Pristine CsPbBr₃ PNCs | Photoluminescence Quantum Yield (PLQY) | 64 ± 2% |
| BPY-CsPbBr₃ PNCs | Photoluminescence Quantum Yield (PLQY) | 88 ± 2% |
| Data sourced from a study on 2,2′-bipyridine-4,4′-dicarboxylic acid (BPY) capped CsPbBr₃ perovskite nanocrystals (PNCs). sigmaaldrich.com |
Supramolecular Chemistry and Self-Assembly Processes
The true strength of bipyridine carboxylate ligands lies in their application in supramolecular chemistry and the construction of self-assembled architectures like metal-organic frameworks (MOFs) and coordination polymers. The two nitrogen atoms of the bipyridine unit can coordinate to metal centers, while the carboxylate group provides an additional coordination site, allowing for the formation of multidimensional networks.
Research on 4,4′-bipyridine-2-carboxylic acid (a positional isomer of the hydrolyzed target compound) has shown that it is a useful building block for creating metal-containing structures. rsc.org Reactions with transition metals like manganese and zinc have yielded coordination polymers with distinct structural characteristics. rsc.org These materials can exhibit porosity, making them candidates for gas storage and separation applications.
Similarly, 4,4′-bipyridine-2,2′,6,6′-tetracarboxylic acid has been used to construct 2D and 3D coordination polymers with manganese, nickel, and cobalt. The resulting frameworks can have open channels occupied by solvent molecules, and their magnetic and sorption properties have been investigated. The ability to form such diverse and functional structures underscores the potential of this compound as a precursor for novel supramolecular materials. The specific stereochemistry of the 3,4'-bipyridine (B8713429) linkage is expected to lead to unique, potentially helical or other complex, three-dimensional structures upon coordination with metal ions.
Table 3: Examples of Supramolecular Assemblies from Bipyridine Carboxylate Derivatives
| Ligand | Metal Ion(s) | Resulting Structure | Key Feature |
| 4,4′-bipyridine-2-carboxylic acid | Mn(II), Zn(II) | Coordination Polymers | Forms building blocks for hybrid inorganic-organic materials. |
| 1-carboxylatomethyl-4,4'-bipyridinium | Cu(II) | 3D Interpenetrated Diamond Networks | Exhibits ferromagnetic and antiferromagnetic coupling. alfachemch.com |
| 4,4′-bipyridine-2,2′,6,6′-tetracarboxylic acid | Mn(II), Ni(II), Co(II) | 2D and 3D Coordination Polymers | Forms frameworks with open channels and interesting magnetic/sorption properties. |
Q & A
Q. What synthetic methodologies are commonly employed to prepare Methyl [3,4'-bipyridine]-6-carboxylate?
A widely used approach involves cross-coupling reactions such as the Ullmann coupling. For example, trifluoromethanesulfonate derivatives of pyridine can react with methyl esters of chlorinated pyridinecarboxylic acids under catalytic conditions (e.g., Pd/Cu systems). Typical reaction conditions include heating at 60°C for 24 hours in a polar aprotic solvent like DMF. Purification is achieved via flash chromatography using gradients of hexanes/ethyl acetate (e.g., 3:1 to 2:1) with additives like triethylamine to mitigate silica gel acidity .
Q. How is this compound characterized structurally?
Key techniques include:
- NMR spectroscopy : H and C NMR identify substitution patterns and confirm ester/carboxylate functionality. For example, a singlet at ~3.95 ppm in H NMR indicates the methyl ester group, while carbonyl carbons appear at ~166 ppm in C NMR .
- HRMS : High-resolution mass spectrometry validates molecular ion peaks (e.g., [M+H]) with deviations <0.5 ppm .
- IR spectroscopy : Stretching frequencies for ester C=O (~1717 cm) and aromatic C=C (~1608 cm) confirm functional groups .
Q. What solvents and storage conditions are optimal for this compound?
this compound is typically dissolved in chloroform or DMSO for reactions. Storage at –20°C under inert gas (e.g., argon) prevents ester hydrolysis and oxidative degradation. Stability tests via TLC or HPLC are recommended for long-term storage .
Advanced Research Questions
Q. How does the carboxylate group influence coordination chemistry in metal complexes?
The ester/carboxylate moiety can act as a monodentate or bridging ligand. For example, in transition metal complexes (e.g., Fe(II), Cu(II)), the carboxylate oxygen binds to metal centers, while the bipyridine nitrogen atoms provide additional chelation sites. This dual functionality enhances stability in octahedral coordination geometries, as observed in analogous EDTA-bipyridine complexes . Thermal analysis of such complexes (e.g., TGA) reveals decomposition pathways to metal oxides (e.g., FeO nanoparticles at ~475°C) .
Q. Can this compound be integrated into metal-organic frameworks (MOFs)?
Yes. The bipyridine backbone serves as a rigid linker, while the carboxylate group enables connectivity to metal nodes (e.g., Zn, Cu). For instance, 4,4'-bipyridine derivatives are used in MOFs with p -benzenedicarboxylate (BDC) ligands for gas storage or catalysis. Computational modeling (e.g., DFT) predicts pore sizes and stability, but experimental validation via PXRD and BET surface area analysis is critical .
Q. How are computational methods applied to predict reactivity or spectroscopic properties?
- DFT calculations : Optimize molecular geometry and predict NMR chemical shifts (e.g., using B3LYP/6-31G* basis sets). Discrepancies between experimental and calculated shifts (e.g., aromatic protons) may indicate solvent effects or intermolecular interactions .
- TD-DFT : Models electronic transitions for UV-Vis spectra, aiding in assigning charge-transfer bands in metal complexes .
Q. How should researchers address contradictions in experimental data (e.g., NMR vs. XRD)?
- Case study : If NMR suggests a planar bipyridine system but XRD shows torsional strain, consider dynamic effects (e.g., conformational flexibility in solution) or crystal packing forces. Variable-temperature NMR can resolve such ambiguities .
- Validation : Cross-check with alternative techniques (e.g., IR for functional groups, SC-XRD for solid-state structure) .
Methodological Best Practices
- Synthesis : Optimize coupling reactions by screening catalysts (e.g., Pd(PPh)) and bases (e.g., KCO) to improve yields .
- Purification : Use prep-HPLC for polar byproducts if silica gel chromatography fails.
- Safety : Handle under fume hoods due to potential irritancy (similar bipyridine derivatives are classified as hazardous ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
